molecular formula C3H3ClF2N4S B2859656 4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 869943-14-6

4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2859656
CAS No.: 869943-14-6
M. Wt: 200.59
InChI Key: ROHVAOYJHGAGSU-UHFFFAOYSA-N
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Description

4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable carbonyl compound, followed by the introduction of the chloro(difluoro)methyl group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the chloro(difluoro)methyl group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under thermal conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide, leveraging its chemical reactivity to disrupt biological processes in pests or weeds.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, its ability to form reactive intermediates allows it to interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

  • 4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-one
  • 4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-sulfonamide

Comparison: Compared to similar compounds, 4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and other sulfur-containing derivatives, which can enhance the compound’s functionality in various applications.

Properties

IUPAC Name

4-amino-3-[chloro(difluoro)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF2N4S/c4-3(5,6)1-8-9-2(11)10(1)7/h7H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHVAOYJHGAGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=S)N1N)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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